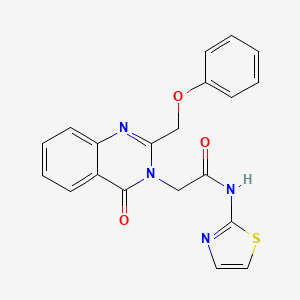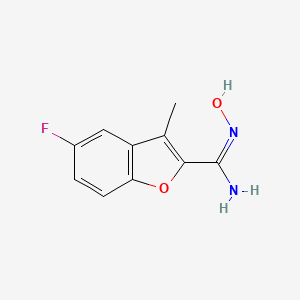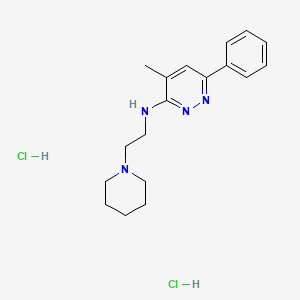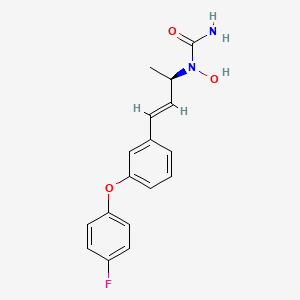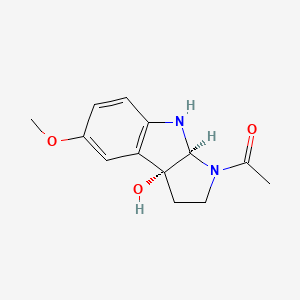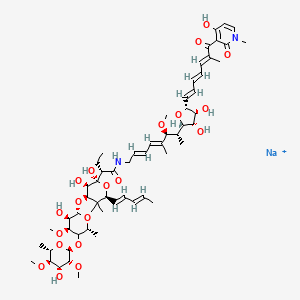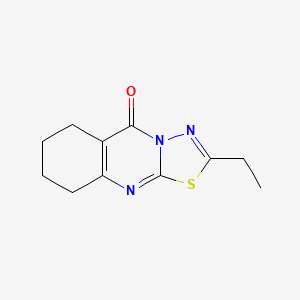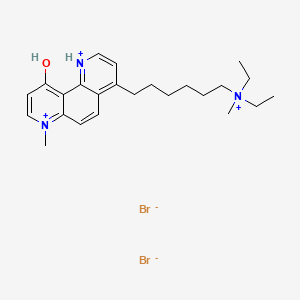
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is a complex organic compound with a unique structure that includes benzothiazolium and benzoselenazolium moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazolium and benzoselenazolium precursors, followed by their coupling under specific conditions to form the final compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and controlled temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the compound, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvent conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials, such as dyes, pigments, and sensors, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium involves its interaction with specific molecular targets and pathways. The compound can interact with cellular proteins, enzymes, and receptors, leading to various biological effects. For example, its antioxidant properties may involve the scavenging of free radicals and the inhibition of oxidative stress pathways. Additionally, its potential antimicrobial and anticancer activities may involve the disruption of cellular membranes and the inhibition of key enzymes involved in cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Ethyl-2-(2-((3-(2-hydroxy-3-sulphonatopropyl)-5-methyl-3H-benzothiazol-2-ylidene)methyl)but-1-enyl)-5,6-dimethylbenzothiazolium
- 3-(2-Carboxyethyl)-2-[2-[[3-(2-carboxyethyl)-3H-benzothiazol-2-ylidene]methyl]but-1-enyl]-5-chlorobenzothiazolium iodide
Uniqueness
3-Ethyl-5,6-dimethyl-2-(2-((5-methyl-3-(2-methyl-3-sulphonatopropyl)-3H-benzoselenazol-2-ylidene)methyl)but-1-enyl)benzothiazolium is unique due to the presence of both benzothiazolium and benzoselenazolium moieties, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
94158-30-2 |
|---|---|
Formule moléculaire |
C28H34N2O3S2Se |
Poids moléculaire |
589.7 g/mol |
Nom IUPAC |
3-[2-[(E)-2-[(Z)-(3-ethyl-5,6-dimethyl-1,3-benzothiazol-2-ylidene)methyl]but-1-enyl]-5-methyl-1,3-benzoselenazol-3-ium-3-yl]-2-methylpropane-1-sulfonate |
InChI |
InChI=1S/C28H34N2O3S2Se/c1-7-22(14-27-29(8-2)23-12-20(5)21(6)13-25(23)34-27)15-28-30(16-19(4)17-35(31,32)33)24-11-18(3)9-10-26(24)36-28/h9-15,19H,7-8,16-17H2,1-6H3 |
Clé InChI |
GGHANVPJVVJWKM-UHFFFAOYSA-N |
SMILES isomérique |
CC/C(=C\C1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])/C=C\3/N(C4=C(S3)C=C(C(=C4)C)C)CC |
SMILES canonique |
CCC(=CC1=[N+](C2=C([Se]1)C=CC(=C2)C)CC(C)CS(=O)(=O)[O-])C=C3N(C4=C(S3)C=C(C(=C4)C)C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


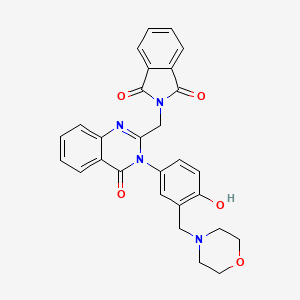
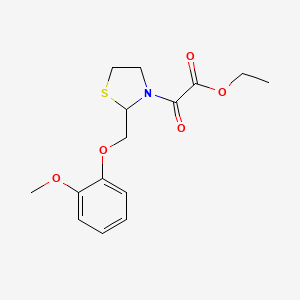
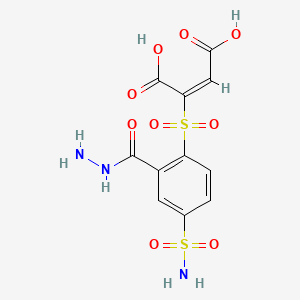
![[(3S,4R,6S,8S,9R,10R,13S,14R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] 2-hydroxypropanoate](/img/structure/B12723452.png)
